An In-depth Technical Guide to 3-(3-Methoxyphenyl)propionaldehyde: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to 3-(3-Methoxyphenyl)propionaldehyde: Chemical Properties, Structure, and Applications
This guide provides a comprehensive technical overview of 3-(3-Methoxyphenyl)propionaldehyde, a key aromatic aldehyde intermediate. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into the compound's core chemical and physical properties, offers a detailed structural analysis supported by spectroscopic data, outlines a robust synthesis protocol, and discusses its reactivity and applications.
Compound Identification and Core Properties
3-(3-Methoxyphenyl)propionaldehyde is an organic compound characterized by a propanal group attached to a methoxy-substituted benzene ring at the meta-position. This substitution pattern is crucial to its chemical behavior and applications.
Chemical Identifiers:
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IUPAC Name: 3-(3-methoxyphenyl)propanal
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Synonyms: Benzenepropanal, 3-Methoxy-; 3-(m-Methoxyphenyl)propionaldehyde[1][2]
The physical and chemical properties of 3-(3-Methoxyphenyl)propionaldehyde are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow liquid | [1] |
| Odor | Floral scent | [1] |
| Boiling Point | 230-235 °C (at 760 Torr) 80 °C (at 0.1 Torr) | [1][2] |
| Density | 1.025 - 1.11 g/mL | [1][2] |
| Solubility | Soluble in organic solvents (alcohols, ethers); insoluble in water. | [1] |
| Storage Conditions | Keep in a dark place, under an inert atmosphere. Store in a freezer at -20°C. | [1][2] |
Structural Elucidation and Spectroscopic Analysis
The structural arrangement of 3-(3-Methoxyphenyl)propionaldehyde, specifically the interplay between the aldehyde functional group and the methoxy-substituted aromatic ring, dictates its reactivity. Spectroscopic methods provide the definitive means for its structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum will exhibit characteristic signals corresponding to the aldehydic proton, the aromatic protons, the methoxy group protons, and the two methylene groups of the propyl chain. The aldehydic proton is expected to appear as a triplet around δ 9.8 ppm. The aromatic protons will show a complex splitting pattern in the δ 6.7-7.2 ppm region, characteristic of a 1,3-disubstituted benzene ring. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The two methylene groups will appear as triplets between δ 2.7 and 3.0 ppm.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (around δ 202 ppm), the aromatic carbons (between δ 110-160 ppm), the methoxy carbon (around δ 55 ppm), and the two aliphatic carbons of the propyl chain (in the δ 25-45 ppm range).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of 3-(3-Methoxyphenyl)propionaldehyde will be dominated by a strong, sharp absorption band around 1720-1740 cm⁻¹ , which is characteristic of the C=O stretching vibration of the aldehyde. Other significant peaks include C-H stretching vibrations of the aldehyde group around 2720 cm⁻¹ and 2820 cm⁻¹ , C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group around 1040 cm⁻¹ and 1250 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 3-(3-Methoxyphenyl)propionaldehyde, the molecular ion peak (M⁺) would be observed at m/z = 164. Key fragmentation patterns would likely involve the loss of the CHO group and cleavages of the propyl chain, leading to characteristic fragment ions.
Synthesis and Purification
A reliable method for the synthesis of 3-(3-Methoxyphenyl)propionaldehyde is the oxidation of the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol. This approach prevents over-oxidation to the carboxylic acid by using a mild oxidizing agent.
Experimental Protocol: Oxidation of 3-(3-methoxyphenyl)-1-propanol
Principle: This protocol utilizes Pyridinium Chlorochromate (PCC) as a mild oxidizing agent to convert the primary alcohol to an aldehyde with high selectivity. The reaction is performed in an anhydrous solvent to prevent side reactions.
Materials:
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3-(3-methoxyphenyl)-1-propanol
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Pyridinium Chlorochromate (PCC)
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Anhydrous dichloromethane (DCM)
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Silica gel (for filtration and chromatography)
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Diethyl ether
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Anhydrous magnesium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve 3-(3-methoxyphenyl)-1-propanol (1 equivalent) in anhydrous DCM.
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Addition of Oxidizing Agent: To the stirred solution, add PCC (1.5 equivalents) portion-wise at room temperature. The reaction mixture will turn into a dark brown slurry.
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Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot and the appearance of the product aldehyde spot.
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Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium byproducts. Wash the silica pad with additional diethyl ether.
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Purification: Combine the organic filtrates and remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure 3-(3-Methoxyphenyl)propionaldehyde.[4]
Chemical Reactivity and Applications
The reactivity of 3-(3-Methoxyphenyl)propionaldehyde is primarily dictated by the electrophilic nature of the aldehyde's carbonyl carbon. The 3-methoxy group on the phenyl ring has a modest electron-donating effect, which can slightly modulate this reactivity compared to unsubstituted 3-phenylpropionaldehyde.
Reactivity Profile
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Nucleophilic Addition: The aldehyde group readily undergoes nucleophilic addition reactions. This includes reactions with Grignard reagents, organolithium compounds, and cyanides to form secondary alcohols, and cyanohydrins, respectively. These are fundamental transformations for building molecular complexity.
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Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 3-(3-methoxyphenyl)-1-propanol, using mild reducing agents like sodium borohydride (NaBH₄). More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) will also effect this transformation.
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Oxidation: While care must be taken during its synthesis to avoid this, the aldehyde can be oxidized to 3-(3-methoxyphenyl)propanoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
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Wittig Reaction: The aldehyde can react with phosphorus ylides in the Wittig reaction to form alkenes, providing a powerful tool for C=C bond formation.
Applications
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Fragrance and Flavor Industry: With its pleasant floral scent, 3-(3-Methoxyphenyl)propionaldehyde is utilized as a fragrance component in perfumes, cosmetics, and other scented products.[1]
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Pharmaceutical and Agrochemical Synthesis: As a versatile chemical intermediate, it serves as a building block for more complex molecules.[5] The aldehyde functionality allows for a wide range of chemical modifications, making it a valuable precursor in the synthesis of biologically active compounds. Its structural motif can be found in various pharmacophores.
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Organic Synthesis: In a broader context, it is a useful reagent in organic synthesis for introducing the 3-(3-methoxyphenyl)propyl moiety into larger molecules.
Safety and Handling
Proper handling of 3-(3-Methoxyphenyl)propionaldehyde is essential in a laboratory or industrial setting.
Hazard Identification:
Precautionary Measures:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
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It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
3-(3-Methoxyphenyl)propionaldehyde is a valuable aromatic aldehyde with a well-defined set of chemical and physical properties. Its synthesis is straightforward, and its reactivity profile makes it a versatile intermediate in various fields, most notably in the fragrance industry and as a building block for complex organic synthesis, including pharmaceutical applications. A thorough understanding of its spectroscopic characteristics is key to its identification and quality control. Adherence to proper safety protocols is mandatory for its handling.
References
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ChemBK. (2024). 3-(3-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-(4-hydroxy-3-methoxyphenyl) propionaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(4-Hydroxy-3-methoxyphenyl)propionaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-(3-Hydroxy-4-methoxyphenyl)propanal. Retrieved from [Link]
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Mol-Instincts. (n.d.). 3-(4-HYDROXY-3-METHOXY-PHENYL)-PROPIONALDEHYDE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. Retrieved from [Link]
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The Good Scents Company. (n.d.). 3-phenyl propionaldehyde. Retrieved from [Link]
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Cheméo. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl). Retrieved from [Link]
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Wikipedia. (n.d.). Propionaldehyde. Retrieved from [Link]

